1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3O2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethoxy group, and a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 3-(methoxymethoxy)-5-(trifluoromethyl)benzene. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-(methoxymethoxy)-5-(trifluoromethyl)aniline or 3-(methoxymethoxy)-5-(trifluoromethyl)thiophenol.
Oxidation: Formation of 3-(methoxymethoxy)-5-(trifluoromethyl)benzaldehyde or 3-(methoxymethoxy)-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 1-Bromo-3-(methoxymethoxy)-5-methylbenzene.
Scientific Research Applications
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethyl group can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(methoxymethoxy)benzene
- 1-Bromo-3-(trifluoromethyl)benzene
- 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene
Uniqueness
1-Bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is unique due to the presence of both the methoxymethoxy and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C9H8BrF3O2 |
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Molecular Weight |
285.06 g/mol |
IUPAC Name |
1-bromo-3-(methoxymethoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-5-15-8-3-6(9(11,12)13)2-7(10)4-8/h2-4H,5H2,1H3 |
InChI Key |
GSQYKAYANKHICC-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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